molecular formula C12H13NO5 B13884847 Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

Cat. No.: B13884847
M. Wt: 251.23 g/mol
InChI Key: KPQWPIOIXIXQCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate
  • Ethyl 4-(6-chloropyridin-2-yl)-2,4-dioxobutanoate
  • Ethyl 4-(6-ethoxypyridin-2-yl)-2,4-dioxobutanoate

Uniqueness

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(16)10(15)7-9(14)8-5-4-6-11(13-8)17-2/h4-6H,3,7H2,1-2H3

InChI Key

KPQWPIOIXIXQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC(=CC=C1)OC

Origin of Product

United States

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